Deltasonamide 2 hydrochloride
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Overview
Description
Deltasonamide 2 hydrochloride is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) . Its chemical structure consists of a complex arrangement of atoms, including carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The compound’s molecular formula is C~30~H~40~Cl~2~N~6~O~4~S~2~ , and its molecular weight is approximately 683.71 g/mol .
Molecular Structure Analysis
SMILES: O=S(C1=CC=C(S(=O)(N(CC2=CC=C(Cl)C=C2)C3CCCC3)=O)C=C1)(N([C@H]4CCC@HCC4)CC5=NC(NC)=NC=C5)=O. [H]Cl
The compound’s three-dimensional arrangement plays a crucial role in its biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Research Findings on Deltasonamide 2 Hydrochloride:
Antidepressant-Like Activity and Modulation of Brain Monoaminergic Transmission :
- Deltasonamide 2 hydrochloride, as an inhibitor of FAAH, shows potent antidepressant-like effects in animal models. This is evidenced by increased firing activity of serotonergic and noradrenergic neurons in key brain regions, suggesting its role in mood regulation (Gobbi et al., 2005).
Role of Endocannabinoids in Emotional States :
- Endocannabinoids, particularly anandamide, are involved in the control of emotion. Deltasonamide 2 hydrochloride, through FAAH inhibition, increases the levels of anandamide, leading to reduced anxiety and stress responses in animal studies (Kathuria et al., 2003).
Potential Therapeutic Applications in Mental Health :
- The research suggests that amplifying the effects of endogenous cannabinoids by preventing their inactivation, as achieved by Deltasonamide 2 hydrochloride, could be an innovative approach to anti-anxiety and antidepressant therapy. This indicates a new direction in mental health treatment, moving away from direct cannabinoid agonists due to their variable effects (Kathuria et al., 2003).
Mechanism of Action
Deltasonamide 2 hydrochloride selectively inhibits PDEδ with a remarkable affinity (K~d~ 385 pM). PDEδ is involved in cellular signaling pathways, including cyclic nucleotide regulation. By blocking PDEδ, Deltasonamide 2 modulates intracellular cyclic nucleotide levels, potentially impacting cell growth, differentiation, and other processes .
properties
InChI |
InChI=1S/C30H37ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,26H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCCJNMXWIVHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CN([C]2CC[C](CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Cl2N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltasonamide 2 hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.